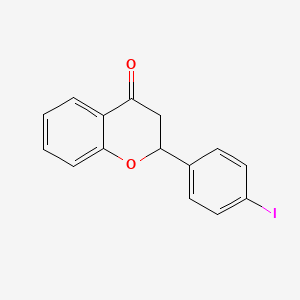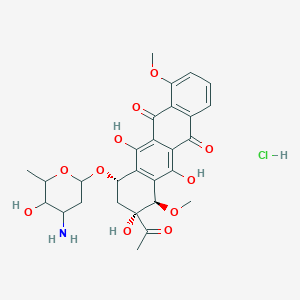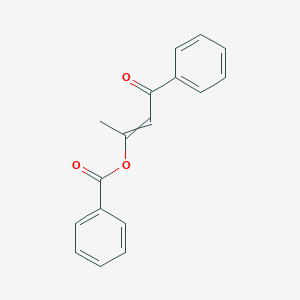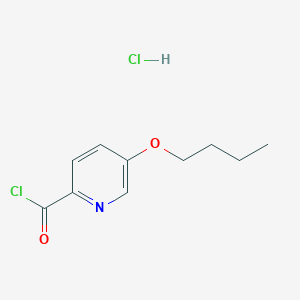
5-Butoxypyridine-2-carbonyl chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxypyridine-2-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxypyridine-2-carbonyl chloride;hydrochloride typically involves the reaction of 5-butoxypyridine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
5-Butoxypyridine+Thionyl Chloride→5-Butoxypyridine-2-carbonyl chloride
The resulting 5-Butoxypyridine-2-carbonyl chloride is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Butoxypyridine-2-carbonyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-butoxypyridine-2-carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Amides or esters.
Hydrolysis: 5-Butoxypyridine-2-carboxylic acid.
Reduction: 5-Butoxypyridine-2-methanol.
Scientific Research Applications
5-Butoxypyridine-2-carbonyl chloride;hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butoxypyridine-2-carbonyl chloride;hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarbonyl chloride hydrochloride
- Nicotinoyl chloride hydrochloride
- Isonicotinoyl chloride hydrochloride
Comparison
5-Butoxypyridine-2-carbonyl chloride;hydrochloride is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other pyridinecarbonyl chlorides. This makes it particularly useful in specific synthetic applications where the butoxy group provides desired properties.
Properties
CAS No. |
72133-54-1 |
|---|---|
Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
5-butoxypyridine-2-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-2-3-6-14-8-4-5-9(10(11)13)12-7-8;/h4-5,7H,2-3,6H2,1H3;1H |
InChI Key |
UQXMEKMTTOUVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


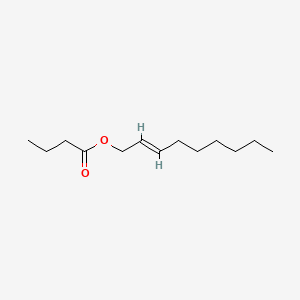
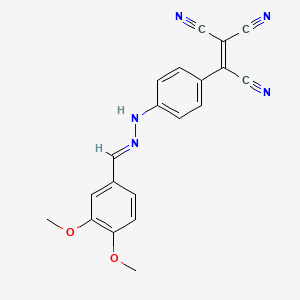
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)

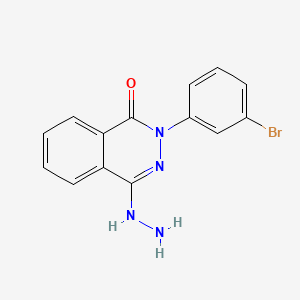
![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
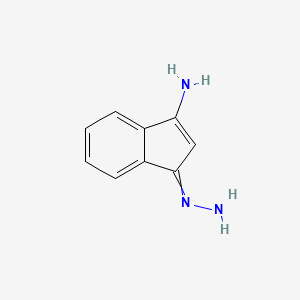
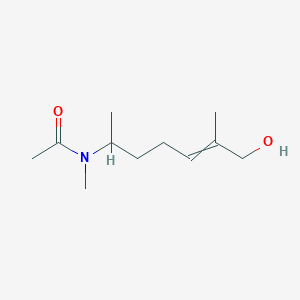
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
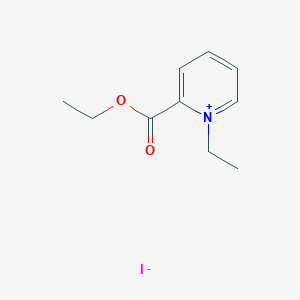
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
